molecular formula C21H14FN3O5 B4990154 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide

2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide

Cat. No. B4990154
M. Wt: 407.4 g/mol
InChI Key: SASKHACDDQLYRZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor (EGFR) family, which plays a crucial role in cell growth and differentiation. Overexpression of HER2 has been linked to the development and progression of certain types of cancer, including breast cancer. TAK-285 has been shown to inhibit the proliferation of HER2-positive cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide works by selectively inhibiting the activity of the HER2 receptor tyrosine kinase, which is overexpressed in many types of cancer cells. HER2 plays a key role in cell growth and survival, and its overexpression can lead to uncontrolled cell proliferation and tumor growth. By inhibiting HER2 activity, this compound can block the downstream signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HER2 activity, this compound can also inhibit the activity of other members of the EGFR family, such as EGFR and HER4. This broad-spectrum inhibition of EGFR family members can lead to more potent antitumor effects. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide as a research tool is its selectivity for HER2 and other EGFR family members. This makes it a useful tool for studying the role of these receptors in cancer cell signaling and proliferation. However, one limitation of this compound is its relatively low potency compared to other HER2 inhibitors, such as lapatinib and neratinib. This can make it more difficult to achieve complete inhibition of HER2 activity in vitro and in vivo.

Future Directions

There are several potential future directions for research on 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide and related compounds. One area of interest is the development of more potent and selective HER2 inhibitors, which could lead to improved antitumor activity and fewer side effects. Another area of interest is the combination of HER2 inhibitors with other targeted therapies or immunotherapies, which could enhance the antitumor effects of these agents. Finally, the use of this compound and related compounds as research tools for studying the role of HER2 and other EGFR family members in cancer cell signaling and proliferation is likely to continue to be an important area of research.

Synthesis Methods

The synthesis of 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide involves several steps, starting with the reaction of 2-fluoroaniline with 2-chloroacrylonitrile to form 2-cyano-N-(2-fluorophenyl)acetamide. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to yield the final product, this compound.

Scientific Research Applications

2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic. In vitro studies have shown that this compound inhibits the proliferation of HER2-positive breast cancer cells, as well as other types of cancer cells that overexpress HER2. In vivo studies in mice have demonstrated that this compound can inhibit the growth of HER2-positive tumors and improve survival rates. Clinical trials have shown that this compound has promising antitumor activity in patients with HER2-positive breast cancer, both as a single agent and in combination with other therapies.

properties

IUPAC Name

(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O5/c1-29-14-6-8-16(19(11-14)25(27)28)20-9-7-15(30-20)10-13(12-23)21(26)24-18-5-3-2-4-17(18)22/h2-11H,1H3,(H,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASKHACDDQLYRZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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